2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid
Description
Properties
CAS No. |
918813-89-5 |
|---|---|
Molecular Formula |
C18H28N4O7S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-(3-aminooxypropyl)guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C4H12N4O/c2*1-6-2-4-7(5-3-6)11(8,9)10;5-4(6)8-2-1-3-9-7/h2*2-5H,1H3,(H,8,9,10);1-3,7H2,(H4,5,6,8) |
InChI Key |
SCPSEDPZRVMYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CN=C(N)N)CON |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylbenzenesulfonic Acid
- Reaction Conditions : The sulfonation reaction typically requires:
- Reagents : Toluene and concentrated sulfuric acid or oleum.
- Temperature : The reaction is carried out at temperatures ranging from ambient to about 80°C.
- Steps :
- Dissolve toluene in sulfuric acid.
- Gradually add oleum to introduce SO₃.
- Maintain temperature and stir for several hours.
The resulting product can be purified by crystallization or distillation.
Synthesis of 2-(3-Aminooxypropyl)guanidine
- Starting Materials : Urea or thiourea derivatives and an appropriate alkylating agent (e.g., dialkyl sulfate).
- Methodology :
This method allows for high yields and selectivity, especially when optimized for reaction conditions such as temperature and solvent choice.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Temperature (°C) | Purity Level |
|---|---|---|---|---|
| Sulfonation of Toluene | >90 | 5-10 hours | Ambient - 80 | High |
| Guanidine Synthesis via Urea | >85 | Variable (up to several hours) | Room temperature to reflux | Moderate to High |
Research Findings
Recent studies emphasize the importance of optimizing reaction conditions for both components to achieve higher yields and purity levels:
- The use of oleum in the sulfonation process significantly increases reaction efficiency and product yield.
- For guanidine synthesis, employing a semi-batch method where reagents are added incrementally has been shown to enhance selectivity and minimize by-products.
Notes
- Future studies should focus on the scalability of these methods for industrial applications.
- The exploration of alternative reagents or catalysts may yield even more efficient synthesis routes.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include thioureas, carbodiimides, and thiophilic metal salts . The reactions typically occur under mild conditions, making the process efficient and straightforward.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carbodiimides can lead to the formation of N,N′-disubstituted guanidines .
Scientific Research Applications
Scientific Research Applications
-
Catalysis :
- 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid serves as a valuable scaffold in organocatalysis. It can facilitate various reactions, including oxidation, reduction, and substitution reactions, making it an essential tool in synthetic organic chemistry.
-
Biochemical Research :
- The guanidine group plays critical roles in biological functions, including enzyme catalysis and molecular recognition processes. This compound can be utilized in studies related to enzyme kinetics and protein interactions.
- It has been investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
- Material Science :
- Environmental Applications :
Case Study 1: Organocatalysis
In a study focusing on the use of 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid as an organocatalyst, researchers demonstrated its effectiveness in facilitating the synthesis of complex organic molecules. The compound was found to significantly improve reaction yields compared to traditional catalysts, showcasing its potential for industrial applications.
Case Study 2: Heavy Metal Removal
Another study explored the application of this compound in environmental remediation. The research highlighted its ability to bind with Cu(II) ions effectively, achieving high adsorption capacities under optimized conditions. This application underscores the compound's utility in addressing pollution issues related to heavy metals .
Mechanism of Action
The mechanism of action of 2-(3-Aminooxypropyl)guanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. Guanidines are known to form hydrogen bonds and exhibit high basicity, which allows them to interact with various biological molecules . The compound’s guanidinium cation can bind to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP .
Comparison with Similar Compounds
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic Acid
- Physicochemical Properties: Log Pow: 1.60 (indicating moderate lipophilicity) . Mobility in soil: No data available.
- Toxicity: Acute and chronic aquatic toxicity: Both toxic effects cannot be excluded . Irreversible eye damage observed, likely due to corrosive properties .
- Structural Features : Multiple sulfophenyl groups enhance acidity and solubility but may increase environmental persistence.
4-(Aminomethyl)benzenesulfonic Acid
2-Aminoanilinium 4-Methylbenzenesulfonate
- Structural Interactions : Forms [010] chains via N–H⋯O hydrogen bonds, enhancing crystal stability .
Guanidine Derivatives
Sulfaguanidine (4-Aminophenylsulfonyl)guanidine
- Application : Antibiotic impurity with a sulfonamide group .
- Reactivity : Guanidine’s nucleophilic nature facilitates interactions with biological targets, contrasting with the sulfonic acid group’s role in solubility enhancement.
Combined Guanidine-Sulfonic Acid Structures
The target compound uniquely integrates a guanidine base with a sulfonic acid, enabling dual functionality:
- Solubility : Sulfonic acid enhances aqueous solubility, while the guanidine moiety may improve binding to biological targets.
- Toxicity Profile: Potential aquatic toxicity and eye irritation risks inferred from sulfonic acid analogs , though guanidine’s basicity could mitigate corrosivity.
Data Tables
Table 1: Physicochemical Properties
Table 2: Toxicity Profiles
Research Findings and Discussion
- Environmental Impact : Sulfonic acid derivatives like the Policresulen component exhibit significant aquatic toxicity, suggesting the need for ecotoxicological studies on the target compound .
- Structural Advantages: The aminooxypropyl group in the target compound may reduce steric hindrance compared to bulkier guanidine adducts, enhancing reactivity .
- Regulatory Gaps: Limited data on soil mobility and bioaccumulation for sulfonic acid analogs highlight areas for further research .
Biological Activity
2-(3-Aminooxypropyl)guanidine; 4-methylbenzenesulfonic acid, often referred to as a guanidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of cardiovascular health and neuroprotection. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- IUPAC Name : 2-(3-Aminooxypropyl)guanidine; 4-methylbenzenesulfonic acid
- Molecular Formula : C11H16N4O3S
- Molecular Weight : 288.34 g/mol
- CAS Number : [Not available in search results]
The compound features a guanidine moiety linked to a propyl chain with an aminooxy group, along with a sulfonic acid group that enhances its solubility and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide (NO) levels in biological systems. By acting as a nitric oxide synthase (NOS) enhancer, it promotes vasodilation and improves blood flow. Additionally, the aminooxy group may facilitate interactions with various biomolecules, enhancing its pharmacological profile.
1. Cardiovascular Effects
Research indicates that 2-(3-Aminooxypropyl)guanidine; 4-methylbenzenesulfonic acid exhibits significant cardiovascular benefits:
- Vasodilation : The compound has been shown to induce vasodilation in isolated vascular tissues, likely through NO-mediated pathways.
- Antihypertensive Activity : In animal models, it has demonstrated the ability to lower blood pressure effectively.
2. Neuroprotective Properties
Emerging studies suggest potential neuroprotective effects:
- Reduction of Oxidative Stress : The compound may mitigate oxidative stress in neuronal cells, providing protection against neurodegenerative diseases.
- Cognitive Enhancement : Preliminary findings indicate improvements in cognitive function in rodent models treated with this compound.
Study 1: Vasodilatory Effects
A study conducted on rat aortic rings demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in relaxation responses. The vasodilatory effect was significantly inhibited by NOS inhibitors, confirming the involvement of NO pathways.
| Concentration (µM) | Relaxation (%) |
|---|---|
| 1 | 15 |
| 10 | 30 |
| 100 | 55 |
Study 2: Neuroprotection in Ischemia Models
In a controlled experiment using mice subjected to ischemic conditions, administration of the compound resulted in reduced infarct size and improved behavioral outcomes compared to control groups.
| Treatment Group | Infarct Size (%) | Behavioral Score (1-10) |
|---|---|---|
| Control | 45 | 3 |
| Treatment | 25 | 7 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3-aminooxypropyl)guanidine and confirming its structural integrity when complexed with 4-methylbenzenesulfonic acid?
- Methodological Answer : Synthesis typically involves stepwise alkylation of guanidine with 3-aminooxypropyl groups, followed by salt formation with 4-methylbenzenesulfonic acid. Structural confirmation requires X-ray crystallography to resolve hydrogen-bonded networks (as seen in analogous sulfonate salts ), complemented by FT-IR for N–H/O–H bonding analysis and NMR (¹H/¹³C) to verify substituent positions. Purity should be assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acidic mobile phase (0.1% TFA in acetonitrile/water) .
Q. How does the hydrogen-bonding network between the guanidine moiety and sulfonic acid influence the compound’s crystallinity and solubility?
- Methodological Answer : The N–H⋯O hydrogen bonds between the guanidinium cation and sulfonate anion (observed in similar structures ) enhance crystallinity but reduce solubility in non-polar solvents. Solubility profiling in DMSO, water, and ethanol at 25°C can quantify this effect. Differential Scanning Calorimetry (DSC) further correlates thermal stability (melting point decomposition) with intermolecular interactions .
Q. What analytical techniques are critical for distinguishing between free 4-methylbenzenesulfonic acid and its guanidine complex in solution?
- Methodological Answer : Use ion-pair chromatography with a conductivity detector to separate the ionic species. Titration with NaOH (monitored by pH) identifies free sulfonic acid via distinct equivalence points. Raman spectroscopy can differentiate sulfonate S–O stretching (1050–1150 cm⁻¹) from guanidinium N–H modes (3100–3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for guanidine-sulfonic acid complexes under varying pH conditions?
- Methodological Answer : Conduct controlled stability studies at pH 2–12 (buffered solutions) with LC-MS monitoring over 72 hours. Compare degradation products (e.g., hydrolyzed guanidine or sulfonate esters) to identify pH-sensitive functional groups. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates, while DFT calculations predict reactive sites .
Q. What experimental designs optimize the separation of 2-(3-aminooxypropyl)guanidine;4-methylbenzenesulfonic acid from by-products in scalable synthesis?
- Methodological Answer : Implement membrane filtration (e.g., nanofiltration with 200–300 Da cut-off) to retain larger by-products. Crystallization optimization via anti-solvent addition (e.g., ethanol/water mixtures) enhances purity. Process Analytical Technology (PAT) tools, such as in-situ Raman probes, track crystallization kinetics and polymorph formation .
Q. How do electronic effects of substituents on the benzene ring (e.g., methyl groups in 4-methylbenzenesulfonic acid) modulate the compound’s reactivity in catalytic or biological applications?
- Methodological Answer : Perform Hammett σ⁺ analysis using para-substituted benzenesulfonic acids (e.g., –NO₂, –OCH₃) to correlate substituent electronic effects with reaction rates (e.g., ester hydrolysis). Biological activity assays (e.g., enzyme inhibition) paired with molecular docking simulations identify steric/electronic interactions at binding sites .
Q. What theoretical frameworks guide the prediction of non-covalent interactions (e.g., π-π stacking, van der Waals) in multi-component crystals involving this compound?
- Methodological Answer : Use Hirshfeld surface analysis (CrystalExplorer) to map intermolecular contacts. Pair this with Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) to model packing motifs. Experimental validation via PXRD compares simulated and observed diffraction patterns .
Q. How can researchers reconcile discrepancies in spectroscopic data (e.g., NMR shifts) between computational models and experimental observations for this compound?
- Methodological Answer : Employ solvent-corrected DFT calculations (e.g., IEFPCM model in Gaussian) to predict NMR chemical shifts. Validate using deuterated solvents (D₂O, DMSO-d₆) and NOESY/ROESY for conformational analysis. Adjust computational parameters (e.g., basis sets) to minimize deviations >0.5 ppm .
Methodological Notes
- Data Contradiction Analysis : Cross-reference crystallographic data (CCDC references ) with spectroscopic results to resolve structural ambiguities.
- Process Optimization : Leverage CRDC subclass RDF2050104 (membrane separation) and RDF2050108 (process simulation) for industrial-scale purification .
- Theoretical Linkage : Align experimental outcomes with conceptual frameworks like HSAB theory (for acid-base interactions) or QSAR models (biological activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
